6-(2-chlorophenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
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Overview
Description
6-(2-chlorophenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorophenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate precursors such as 2-chlorobenzaldehyde and 4-methylpiperazine with a pyrimidine derivative.
Chlorination: Introduction of the chlorine atom at the 2-position of the phenyl ring can be done using chlorinating agents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the pyrimidinone core or the chlorophenyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like 6-(2-chlorophenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one may interact with enzymes or receptors, modulating their activity. This could involve binding to active sites or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
6-(2-chlorophenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: Known for its unique combination of a pyrimidinone core with a chlorophenyl and piperazine moiety.
2-(4-methylpiperazin-1-yl)-6-phenylpyrimidin-4(3H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-(2-bromophenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure but with a bromine atom, potentially leading to different chemical and biological properties.
Uniqueness
The presence of the chlorine atom in This compound may confer unique reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C15H17ClN4O |
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Molecular Weight |
304.77 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H17ClN4O/c1-19-6-8-20(9-7-19)15-17-13(10-14(21)18-15)11-4-2-3-5-12(11)16/h2-5,10H,6-9H2,1H3,(H,17,18,21) |
InChI Key |
STSCXUWONMIIAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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